REACTION_CXSMILES
|
[CH:1]1([C:4]2[C:5]([NH:23][S:24]([CH3:27])(=[O:26])=[O:25])=[CH:6][C:7]3[O:11][C:10]([C:12]4[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=4)=[C:9]([C:19]([OH:21])=O)[C:8]=3[CH:22]=2)[CH2:3][CH2:2]1.[CH3:28][N:29](C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(N(CC)CC)C.CN>ClCCl.C(=O)(O)[O-].[Na+].CO.C(Cl)(Cl)Cl>[CH:1]1([C:4]2[C:5]([NH:23][S:24]([CH3:27])(=[O:26])=[O:25])=[CH:6][C:7]3[O:11][C:10]([C:12]4[CH:13]=[CH:14][C:15]([F:18])=[CH:16][CH:17]=4)=[C:9]([C:19]([NH:29][CH3:28])=[O:21])[C:8]=3[CH:22]=2)[CH2:3][CH2:2]1 |f:1.2,6.7,8.9|
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Name
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|
Quantity
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2.52 g
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Type
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reactant
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Smiles
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C1(CC1)C=1C(=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(=O)O)C1)NS(=O)(=O)C
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Name
|
|
Quantity
|
2.95 g
|
Type
|
reactant
|
Smiles
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CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
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Name
|
|
Quantity
|
1.984 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
16.18 mL
|
Type
|
reactant
|
Smiles
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CN
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CO.C(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The solution was stirred at room temperature under nitrogen for 4 hours, during which time a precipitate
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
formed
|
Type
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STIRRING
|
Details
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stirred for 10 minutes
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Duration
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10 min
|
Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer extracted with further dichloromethane (150 mL)
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Type
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WASH
|
Details
|
The combined organics were washed with brine (200 mL)
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Type
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CUSTOM
|
Details
|
dried
|
Type
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CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give an off-white solid
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (eluting with 0-100% ethyl acetate/cyclohexane followed by 10% methanol/dichloromethane)
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (0-10% methanol/dichloromethane)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C(=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(=O)NC)C1)NS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |